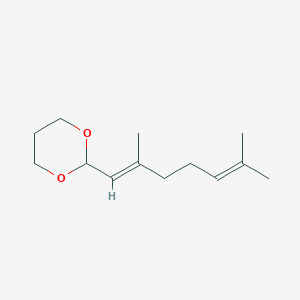
4-nitro-2-(4H-1,2,4-triazol-4-yl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitro-2-(4H-1,2,4-triazol-4-yl)-1H-isoindole-1,3(2H)-dione, commonly known as NTID, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NTID is a heterocyclic compound that contains a triazole ring and an isoindole ring, making it a unique compound with diverse properties.
作用機序
The mechanism of action of NTID is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in the growth and proliferation of cancer cells. Additionally, NTID has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
NTID has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis, and the modulation of various signaling pathways. Additionally, NTID has been shown to possess antioxidant properties, which may help to protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of using NTID in lab experiments is its unique chemical structure, which allows for the exploration of various properties and applications. Additionally, NTID is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using NTID is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on NTID, including the development of new cancer treatments, the exploration of its antimicrobial properties, and the investigation of its potential applications in materials science and organic electronics. Additionally, further studies are needed to fully understand the mechanism of action of NTID and its potential side effects.
合成法
The synthesis of NTID can be achieved through a multi-step process that involves the reaction of various chemical compounds. One of the most commonly used methods involves the reaction of 4-nitrophthalic anhydride with 4-amino-1,2,4-triazole in the presence of a catalyst. The resulting intermediate is then subjected to further reactions to yield NTID.
科学的研究の応用
NTID has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, NTID has shown promising results in the treatment of certain types of cancer, such as breast cancer and lung cancer. Additionally, NTID has been shown to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
4-nitro-2-(1,2,4-triazol-4-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N5O4/c16-9-6-2-1-3-7(15(18)19)8(6)10(17)14(9)13-4-11-12-5-13/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJYZYVVESFQMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5851302.png)
![2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5851308.png)
![N-[4-(diethylamino)phenyl]cyclopropanecarboxamide](/img/structure/B5851321.png)
![N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5851323.png)

![N-{4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]phenyl}hydrazinecarbothioamide](/img/structure/B5851334.png)




![1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-ethylpiperazine](/img/structure/B5851366.png)


![2-[benzyl(2,4-dichlorobenzyl)amino]ethanol](/img/structure/B5851378.png)